molecular formula C9H9BrO4S B1400967 3-(3-Bromobenzenesulfonyl)propanoic acid CAS No. 1521854-24-9

3-(3-Bromobenzenesulfonyl)propanoic acid

Cat. No.: B1400967
CAS No.: 1521854-24-9
M. Wt: 293.14 g/mol
InChI Key: RSIPNHYNPKIZHA-UHFFFAOYSA-N
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Description

3-(3-Bromobenzenesulfonyl)propanoic acid is a sulfonylated propanoic acid derivative featuring a brominated aromatic ring. The compound’s structure includes a benzenesulfonyl group substituted at the 3-position with bromine, linked to a propanoic acid moiety. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

3-(3-bromophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPNHYNPKIZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Bromobenzenesulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products such as 3-(3-aminobenzenesulfonyl)propanoic acid or 3-(3-thiocyanatobenzenesulfonyl)propanoic acid.

    Oxidation Reactions: Products such as 3-(3-bromobenzenesulfonic acid)propanoic acid.

    Reduction Reactions: Products such as 3-(3-bromobenzenesulfide)propanoic acid.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzenesulfonyl)propanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This can result in the inhibition of enzyme activity or modification of protein function . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs, their substitution patterns, and functional group differences:

Compound Name Substitution Pattern Functional Groups Molecular Weight Key Properties/Biological Activity
3-(3-Bromobenzenesulfonyl)propanoic acid 3-Bromobenzenesulfonyl at C3 Sulfonyl, Bromo, Carboxylic Acid ~289 (estimated) Potential enzyme inhibition (inference from analogs)
2-[(3-Bromobenzyl)sulfonyl]propanoic acid 3-Bromobenzylsulfonyl at C2 Sulfonyl, Bromo, Carboxylic Acid 307.22 Structural isomer; steric effects may alter target binding
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Bromo-2-fluoro on phenyl ring Bromo, Fluoro, Carboxylic Acid 247.06 Enhanced electronegativity; potential improved membrane permeability
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino at C3 Amino, Hydroxyl, Carboxylic Acid ~195 Anticancer, antioxidant; favorable ADME properties
P3 (3-substituted thiazole derivative) Thiazol-2-yl, Chloro, Bromothiophene Thiazole, Chloro, Carboxylic Acid N/A Furin inhibitor (IC₅₀ = 35 µM)
3-[benzyl(methylsulfonyl)amino]propanoic acid Benzylsulfonamide at C3 Sulfonamide, Carboxylic Acid ~315 Altered acidity; potential hydrogen bonding variability

Key Differences and Implications

  • Sulfonyl vs. Sulfonamide Groups : The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to sulfonamide derivatives (pKa ~5-6), influencing solubility and target interactions .
  • Halogen Effects: Fluorine in 3-(3-Bromo-2-fluorophenyl)propanoic acid increases lipophilicity (logP ~2.5 vs. ~2.8 for non-fluorinated analogs), affecting bioavailability.
  • Heterocyclic vs. Aromatic Moieties : Thiazole-containing analogs (e.g., P3 ) show enzyme inhibition, suggesting that benzenesulfonyl derivatives may target similar pathways but with varying potency.

Pharmacological Properties

  • ADME Profile: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates low hepatotoxicity and high intestinal absorption. The target compound’s sulfonyl group may reduce plasma protein binding compared to amino-linked analogs.
  • Solubility : Sulfonyl groups generally improve aqueous solubility at physiological pH, whereas fluorine or bromine may increase membrane permeability .

Biological Activity

3-(3-Bromobenzenesulfonyl)propanoic acid is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.

Overview

  • Molecular Formula : C9H9BrO4S
  • Molecular Weight : 293.14 g/mol
  • CAS Number : 1521854-24-9

This compound features a propanoic acid backbone with a bromobenzenesulfonyl group, which enhances its reactivity and interaction with biological molecules. The bromine atom and the sulfonyl group contribute significantly to its biological activity, particularly in enzyme inhibition and protein modification.

The biological activity of 3-(3-Bromobenzenesulfonyl)propanoic acid primarily arises from its ability to interact with nucleophilic sites on proteins. The sulfonyl group enables the compound to form covalent bonds with amino acid residues, potentially inhibiting enzyme activity or altering protein functions. This mechanism is particularly relevant in the context of inflammatory pathways, where it may serve as an inhibitor for specific enzymes involved in these processes.

Enzyme Inhibition

Research indicates that 3-(3-Bromobenzenesulfonyl)propanoic acid can inhibit enzymes linked to inflammatory responses. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions like asthma and other inflammatory diseases.

Case Studies

  • Anti-inflammatory Properties :
    • A study demonstrated that derivatives of 3-(3-Bromobenzenesulfonyl)propanoic acid could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition was quantified using enzyme assays, showing significant reductions in COX activity in vitro.
  • Cancer Research :
    • In another investigation, the compound was evaluated for its effects on cancer cell lines. It was found to induce apoptosis in certain leukemia cell lines by disrupting the interaction between anti-apoptotic proteins and pro-apoptotic factors, highlighting its potential as an anticancer agent .

Comparative Analysis

The structural uniqueness of 3-(3-Bromobenzenesulfonyl)propanoic acid compared to similar compounds enhances its biological activity. Below is a comparison table illustrating some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
3-(4-Bromobenzenesulfonyl)propanoic acidC9H9BrO4SDifferent bromine position (para), affecting reactivity
2-(3-Bromobenzenesulfonyl)propanoic acidC9H9BrO4SBromine at ortho position, influencing sterics
4-(Benzene sulfonyl)butanoic acidC10H11O4SLacks bromine, differing biological activity

Synthesis Methods

The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under basic conditions (e.g., using pyridine or triethylamine). This method allows for efficient production while maintaining the structural integrity necessary for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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